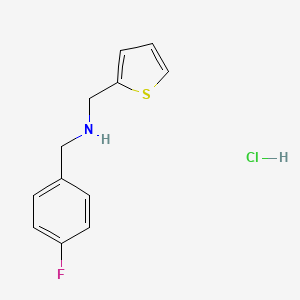
N-(1'-methyl-1,4'-bipiperidin-3-yl)cycloheptanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1'-methyl-1,4'-bipiperidin-3-yl)cycloheptanecarboxamide, commonly known as BMS-986141, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases and chronic pain. It belongs to the class of compounds known as p38α mitogen-activated protein kinase (MAPK) inhibitors, which are involved in the regulation of inflammation and immune response. BMS-986141 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mécanisme D'action
BMS-986141 exerts its therapeutic effects by selectively inhibiting the activity of p38α N-(1'-methyl-1,4'-bipiperidin-3-yl)cycloheptanecarboxamide, which is a key regulator of inflammation and immune response. The compound binds to the ATP-binding pocket of p38α and prevents its activation by upstream kinases. This, in turn, reduces the production of pro-inflammatory cytokines and chemokines and inhibits the recruitment of immune cells to inflamed tissues.
Biochemical and Physiological Effects
BMS-986141 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound is well-tolerated in animal models and does not exhibit any significant toxicity or adverse effects. In preclinical studies, BMS-986141 has been shown to reduce inflammation and tissue damage in various disease models, including collagen-induced arthritis and experimental colitis. The compound has also been shown to reduce pain behavior in animal models of neuropathic pain and osteoarthritis.
Avantages Et Limitations Des Expériences En Laboratoire
BMS-986141 has several advantages as a research tool, including its high potency and selectivity for p38α N-(1'-methyl-1,4'-bipiperidin-3-yl)cycloheptanecarboxamide. The compound is also readily available and can be easily synthesized in large quantities. However, BMS-986141 has some limitations as a research tool, including its relatively high cost and the limited availability of preclinical data on its efficacy and safety.
Orientations Futures
There are several potential future directions for the development of BMS-986141 as a therapeutic agent. One possibility is to explore its efficacy in combination with other drugs, such as biologics or small molecule inhibitors, for the treatment of autoimmune diseases. Another potential direction is to investigate its potential use in the treatment of other inflammatory conditions, such as asthma and chronic obstructive pulmonary disease. Further preclinical and clinical studies are needed to fully elucidate the therapeutic potential of BMS-986141.
Méthodes De Synthèse
The synthesis of BMS-986141 involves a multi-step process that includes the reaction of cycloheptanone with piperidine and subsequent functionalization of the resulting intermediate with various reagents. The final step involves the introduction of the amide group using N-methylcyclohexylamine. The purity and yield of the compound are optimized through various purification techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
BMS-986141 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also shown promise in the treatment of chronic pain, such as neuropathic pain and osteoarthritis. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce the infiltration of immune cells into inflamed tissues.
Propriétés
IUPAC Name |
N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]cycloheptanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O/c1-21-13-10-18(11-14-21)22-12-6-9-17(15-22)20-19(23)16-7-4-2-3-5-8-16/h16-18H,2-15H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEUDHFGVFLXAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)NC(=O)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B6126849.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6126857.png)
![1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6126870.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(1-piperidinyl)acetamide](/img/structure/B6126878.png)
![3-(2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B6126885.png)
![2-methyl-6-({[2-(1-pyrrolidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}amino)-2-heptanol](/img/structure/B6126899.png)
![4-(2,5-dimethoxyphenyl)-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B6126912.png)
![2-[(1-methyl-1H-indol-3-yl)methylene]-3-tricyclo[3.3.1.1~3,7~]dec-2-ylidenesuccinic acid](/img/structure/B6126917.png)
![1-(cyclohexylmethyl)-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6126927.png)
![2-{1-benzyl-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6126934.png)
![5-(2-oxo-2-{4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6126942.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(5-quinolinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6126944.png)
![(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)propyl]amine](/img/structure/B6126946.png)